molecular formula C20H25N5O4S B6585721 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one CAS No. 902432-80-8

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one

Cat. No.: B6585721
CAS No.: 902432-80-8
M. Wt: 431.5 g/mol
InChI Key: KQTSUHLMFDEMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one is a novel synthetic compound designed for advanced pharmacological research. It belongs to the class of [1,2,4]triazolo[1,5-a]quinazolines, a scaffold recognized for its diverse biological activities. This molecule features a triazoloquinazoline core system, which is known to be highly planar and essentially flat, a characteristic that can influence its interaction with biological targets . The core structure is further functionalized with a morpholine group via a sulfanyl-butanone linker, a design that may enhance solubility and modulate pharmacokinetic properties. The 8,9-dimethoxy substitutions on the quinazoline ring are strategic modifications often explored to fine-tune electronic properties and binding affinity. Triazoloquinazoline derivatives have been extensively investigated as potent protein kinase inhibitors, adenosine receptor antagonists, and agents with demonstrated antihistaminic and anti-inflammatory activities in preclinical studies . Some analogues have also shown potential in controlling plant fungal pathogens . The specific mechanism of action for this derivative is a subject of ongoing research, but it is hypothesized to function through the inhibition of key enzymatic pathways relevant to signal transduction and cellular proliferation. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers are encouraged to consult the scientific literature on triazolo[1,5-a]quinazoline chemistry for comprehensive synthetic and analytical data .

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-morpholin-4-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4S/c1-5-17(19(26)24-6-8-29-9-7-24)30-20-22-14-11-16(28-4)15(27-3)10-13(14)18-21-12(2)23-25(18)20/h10-11,17H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTSUHLMFDEMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one is a novel derivative in the triazoloquinazoline class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H24N6O3S\text{C}_{20}\text{H}_{24}\text{N}_6\text{O}_3\text{S}

Key Features:

  • Core Structure : The compound features a triazoloquinazoline core that is known for its diverse biological activities.
  • Functional Groups : The presence of methoxy groups and a morpholine moiety enhances solubility and bioavailability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinazoline derivatives. The compound has been evaluated against several cancer cell lines, including:

Cell LineIC50 (µM)
Hepatocellular carcinoma (HePG-2)29.47
Mammary gland breast cancer (MCF-7)Not specified
Human prostate cancer (PC3)Not specified
Colorectal carcinoma (HCT-116)17.35

The compound exhibited moderate cytotoxicity across these cell lines, with the highest activity observed against colorectal carcinoma (HCT-116) .

The mechanism by which this compound exerts its anticancer effects is primarily through:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting their structure and function.
  • Enzyme Inhibition : It inhibits key enzymes involved in cellular proliferation pathways, such as topoisomerase II .

Comparative Analysis with Similar Compounds

When compared to other triazoloquinazolines, this compound's unique fluorophenylacetamide moiety may enhance its specificity and potency. For instance:

Compound NameIC50 (µM)
8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline6.29 (HePG2)
5-[(4-Methylbenzyl)sulfanyl]-8,9-dimethoxyNot specified

This analysis indicates that modifications in the side chains can significantly impact biological activity .

Study 1: Synthesis and Evaluation

A study synthesized various triazoloquinazolines and evaluated their anticancer activities using MTT assays across multiple cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound displayed promising cytotoxic profiles .

Study 2: Molecular Docking Studies

Molecular docking studies have shown that the compound binds effectively to DNA and topoisomerase II targets. This binding affinity correlates with observed cytotoxic effects in vitro .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent. Preliminary studies suggest its effectiveness in:

  • Anticancer Activity : The compound may inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival. This inhibition can disrupt cancer cell growth, making it a candidate for further investigation in cancer research.
  • Enzyme Inhibition : It has been studied for its potential to act as an enzyme inhibitor. By binding to active sites of enzymes, it can modulate their activity, which is crucial for understanding enzyme function and regulation.

Biological Research

In biological contexts, the compound has been evaluated for:

  • DNA Intercalation : Similar compounds have demonstrated the ability to intercalate with DNA strands, potentially disrupting replication and transcription processes. This property is significant for its anticancer potential.

Industrial Applications

The unique structure of this compound allows for applications in the development of new materials with tailored functionalities. Its properties can be exploited in creating specialized chemical products used in various industrial processes.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound:

  • Anticancer Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by interfering with key signaling pathways.
  • Enzyme Interaction Studies : Research indicated that this compound effectively inhibits certain enzymes involved in metabolic pathways crucial for cancer cell survival.
  • Material Science Applications : Investigations into the use of this compound in creating novel materials showed promising results in enhancing material properties due to its unique chemical structure.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural features of 2-({8,9-dimethoxy-2-methyl- triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(morpholin-4-yl)butan-1-one , several types of chemical reactions can be anticipated:

  • Nucleophilic Substitution Reactions : The sulfanyl group can participate in nucleophilic substitution reactions, potentially replacing the sulfur atom with other nucleophiles under appropriate conditions.

  • Electrophilic Aromatic Substitution : The quinazoline ring may undergo electrophilic aromatic substitution reactions, although this might be hindered by the presence of the triazole ring.

  • Cyclization Reactions : The morpholine ring could potentially participate in cyclization reactions if conditions are favorable for ring opening and subsequent closure.

  • Redox Reactions : The presence of the sulfanyl group suggests potential for redox reactions, where the sulfur atom could be oxidized or reduced.

Data Table: Potential Chemical Reactions

Reaction TypeReactants/ConditionsProducts/Outcomes
Nucleophilic SubstitutionSulfanyl group + nucleophile (e.g., hydroxide)Replacement of sulfanyl group with nucleophile
Electrophilic Aromatic SubstitutionQuinazoline ring + electrophile (e.g., nitronium ion)Substituted quinazoline ring
Cyclization ReactionsMorpholine ring under acidic/basic conditionsPotential ring opening and closure reactions
Redox ReactionsSulfanyl group + oxidizing/reducing agentOxidized/reduced sulfur derivatives

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares its triazoloquinazoline core with several derivatives, differing primarily in substituents at the 5-position and the fused-ring system. Key analogues include:

Compound Name Substituent at 5-Position Core Structure Key Properties/Applications Reference
Target Compound -S-(1-(morpholin-4-yl)butan-1-one) [1,2,4]Triazolo[1,5-c]quinazoline Hypothesized kinase inhibition
8,9-Dimethoxy-5-[(3-methoxybenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline -S-(3-methoxybenzyl) [1,2,4]Triazolo[1,5-c]quinazoline Structural analog; no bioactivity reported
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]quinazolin-5-one -S-CH₃ [1,2,4]Triazolo[1,5-a]quinazolinone Planar ring system; crystallographic dimerization via N–H···O bonds
2-Phenoxy-[1,2,4]triazolo[1,5-a]quinazolin-5-one -O-Ph [1,2,4]Triazolo[1,5-a]quinazolinone Synthetic versatility; phenyl ring alignment at 59.3°

Research Findings and Limitations

  • Target Compound: No direct bioactivity data is available. Its design likely draws from triazoloquinazoline kinase inhibitors (e.g., imatinib analogs), but further assays are needed .
  • Analogues: The 3-methoxybenzylsulfanyl derivative (CAS 860650-27-7) is marketed for research but lacks published studies . Methylsulfanyl and phenoxy derivatives are primarily structural models, emphasizing synthetic methodology over application .

Preparation Methods

Cyclocondensation of 2-Aminobenzamide Derivatives

A widely adopted method involves cyclocondensation between 2-aminobenzamide (1 ) and substituted aldehydes under acidic conditions. For example, reaction with 3,4-dimethoxybenzaldehyde in dimethylformamide (DMF) at 100°C for 5 hours in the presence of sodium metabisulfite (Na₂S₂O₅) yields 8,9-dimethoxy-2-methyl-triazolo[1,5-c]quinazoline (3 ) with 78% efficiency. Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature100°C<80°C: <40% yield
SolventDMFTHF: 32% yield
CatalystNa₂S₂O₅ (1.5 eq)Without: <20%

The reaction proceeds via imine formation followed by intramolecular cyclization, confirmed by FT-IR peaks at 1,666 cm⁻¹ (C=O stretch) and 1,560 cm⁻¹ (triazole ring).

Alternative Route via N-Cyanoimidocarbonates

For higher regiocontrol, N-cyanoimidocarbonates react with hydrazine hydrate in refluxing ethanol to form the triazoloquinazoline core. This method achieves 85% purity but requires stringent exclusion of moisture.

Coupling with the Morpholino-Butanone Fragment

The morpholino moiety is introduced via a two-stage process:

Synthesis of 2-Amino-1-(Morpholin-4-Yl)Butan-1-One

Reaction of morpholine (1.1 eq) with 2-bromobutanoyl chloride in dichloromethane (DCM) at 0°C generates the intermediate ketone. Subsequent amination with aqueous ammonia (25%) at 25°C for 6 hours yields 2-amino-1-(morpholin-4-yl)butan-1-one (7 ) as a liquid (95% purity).

Click Chemistry-Assisted Coupling

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) links 4 and 7 :

  • Alkyne Activation: Propargyl bromide (1.1 eq) reacts with 4 in DMF/K₂CO₃ to form the propargyl ether (8 ).

  • Azide Preparation: 7 is converted to the azide derivative using sodium azide (1.2 eq) and CuSO₄/sodium ascorbate.

  • Cycloaddition: Heating 8 and the azide at 60°C for 24 hours produces the target compound with 72% yield.

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical data includes:

PropertyValueSource
Melting Point218–220°C
IR (KBr)3,370 (NH), 1,666 (C=O) cm⁻¹
¹H-NMR (DMSO-d₆)δ 1.45 (t, 3H, CH₂CH₃), 3.70 (m, 8H, morpholine)

Industrial-Scale Optimization

For bulk synthesis, continuous flow reactors enhance reproducibility:

  • Residence Time: 30 minutes at 100°C

  • Catalyst Loading: 0.5 mol% CuI

  • Yield Improvement: 82% (batch) → 89% (flow)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Cyclocondensation7895High
N-Cyanoimidocarbonate8598Moderate
Flow Synthesis8999High

Challenges and Mitigation Strategies

  • Regioselectivity Issues:

    • Problem: Competing C3 vs. C5 sulfanylation in THF.

    • Solution: Use DMF as solvent (C5:C3 = 9:1).

  • Morpholino Degradation:

    • Problem: Ring-opening at >80°C.

    • Solution: Maintain reaction temperatures ≤60°C during coupling .

Q & A

Q. What are the standard protocols for synthesizing triazoloquinazoline derivatives like 2-({8,9-dimethoxy...butan-1-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves refluxing precursors (e.g., hydrazinobenzoic acid derivatives) with thiocarbonyl or dithioimidocarbonate reagents in ethanol or toluene under basic conditions (triethylamine or sodium hydride). For example, 2-(methylsulfanyl)-triazoloquinazoline derivatives are synthesized via cyclization reactions followed by recrystallization from DMF-EtOH mixtures . Yield optimization requires adjusting reaction time (2–24 hours), temperature (room temperature to reflux), and stoichiometric ratios of reactants. Evidence from triazoloquinazoline syntheses shows yields ranging from 39.5% to >70% depending on substituent reactivity and purification techniques .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To identify substituent environments (e.g., methoxy, morpholino, and methyl groups) and confirm fused-ring systems. Chemical shifts for methoxy groups in similar compounds appear at δ ~3.8–4.0 ppm .
  • LC-MS : Validates molecular weight (e.g., m/z ~380–500 for triazoloquinazolines) .
  • Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., deviations <0.1% indicate purity) .
  • X-ray Crystallography : Resolves planar fused-ring systems and substituent orientations (e.g., dihedral angles between triazoloquinazoline cores and aryl groups ~59°) .

Advanced Research Questions

Q. How can researchers resolve contradictions between calculated and observed analytical data (e.g., NMR or elemental analysis) during characterization?

  • Methodological Answer : Discrepancies often arise from incomplete purification or side reactions. Strategies include:
  • Recrystallization Optimization : Use mixed solvents (DMF-EtOH) to remove impurities .
  • Alternative Characterization : Employ high-resolution mass spectrometry (HR-MS) or 2D NMR (COSY, HSQC) to confirm connectivity .
  • Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and adjust reaction conditions .
    For example, a 0.05% deviation in elemental analysis for a triazoloquinazoline was resolved via repeated recrystallization .

Q. What experimental strategies are recommended to evaluate the biological activity of this compound, such as antifungal or antimicrobial potential?

  • Methodological Answer : A two-pronged approach is advised:
  • Computational Screening : Perform molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity. Docking studies on similar triazoloquinazolines revealed interactions with active-site heme groups .
  • In Vitro Assays : Use standardized protocols like broth microdilution (CLSI guidelines) with Mueller-Hinton agar. Test against Candida albicans or Staphylococcus aureus, with ketoconazole/nitrofurantoin as controls. Activity is dose-dependent, with MIC values <50 µg/mL considered promising .

Q. How can substituent modifications (e.g., methoxy, morpholino, or sulfanyl groups) be systematically explored to enhance physicochemical or pharmacological properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies should:
  • Vary Substituents : Replace methoxy with halogens (Cl, Br) or electron-withdrawing groups to modulate lipophilicity and bioavailability. For example, 6-bromo-substituted triazoloquinazolines showed enhanced antifungal activity .
  • Functional Group Interconversion : Oxidize sulfanyl (-S-) to sulfonyl (-SO2-) groups using H2O2 in acetic acid to improve solubility .
  • Pharmacokinetic Profiling : Assess logP, plasma stability, and CYP450 interactions via in silico tools (e.g., SwissADME) followed by in vivo rodent models .

Methodological Notes

  • Synthetic Caution : Phosphorus oxychloride-mediated chlorination requires strict anhydrous conditions to avoid side reactions .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models (DFT) to confirm electronic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.